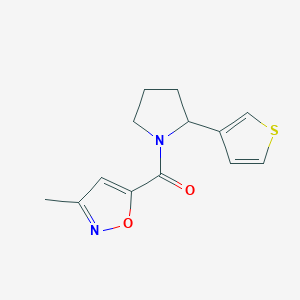
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MOTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOTP belongs to the class of pyrrolidinyl oxazoles, which are known to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to modulate the activity of the GABAergic system by binding to the benzodiazepine site on the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been found to modulate the activity of the GABAergic system by increasing the inhibitory neurotransmitter GABA. In addition, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have a low toxicity profile and does not exhibit significant side effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It also exhibits a wide range of pharmacological activities, making it a useful tool for studying the GABAergic system and its role in anxiety and seizures. However, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has some limitations for use in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain steady-state concentrations in vivo. In addition, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone and its effects on the GABAergic system. This could lead to the development of new drugs that target the GABAergic system for the treatment of anxiety and seizures. Another direction is to investigate the potential therapeutic applications of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in other neurological disorders, such as depression and bipolar disorder. Finally, the development of new synthesis methods and analogs of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone could lead to the discovery of novel compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole and 3-thiophen-2-ylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with pyrrolidine and a reducing agent such as sodium borohydride to yield (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been optimized and improved by various researchers to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and seizures.
Propiedades
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-12(17-14-9)13(16)15-5-2-3-11(15)10-4-6-18-8-10/h4,6-8,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXWCNEKBGCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

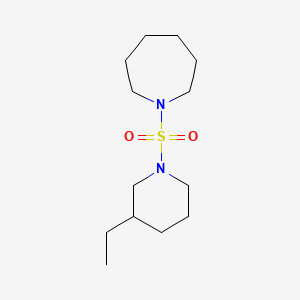
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
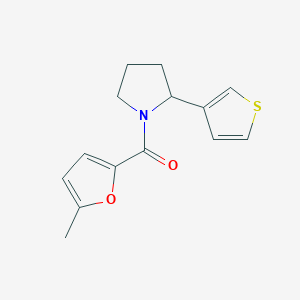
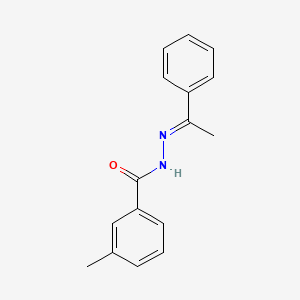
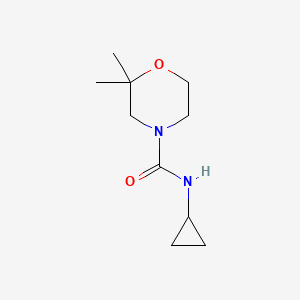
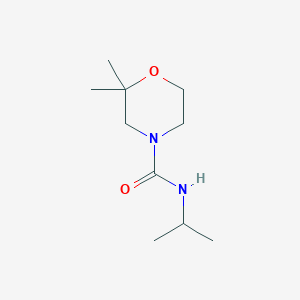
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
